molecular formula C16H23ClN2O4 B2887426 4-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate CAS No. 1421458-88-9

4-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate

Cat. No.: B2887426
CAS No.: 1421458-88-9
M. Wt: 342.82
InChI Key: RWBPVEIYZYZVDS-UHFFFAOYSA-N
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Description

4-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. It belongs to the broader class of N-piperidinyl benzamide derivatives, a scaffold recognized for its diverse biological activities and presence in compounds with various therapeutic potentials . The structure incorporates a benzamide group, a common pharmacophore, linked to a piperidine ring system that is further functionalized with a methoxyethyl chain, which can influence the molecule's solubility and binding affinity . The formate salt version of this compound offers improved crystallinity and stability, which is advantageous for handling, storage, and experimental use in a research setting. While the specific biological profile of this exact molecule requires further investigation, structurally related piperidinyl benzamides have been extensively studied as key intermediates and active compounds in developing agents that modulate gastrointestinal motility, often acting as 5-HT4 receptor agonists or dopamine D2 receptor antagonists . Other analogs within this chemical family have also demonstrated antimicrobial properties, suggesting potential applications in microbiological research . This compound is provided exclusively for research and development purposes in laboratory settings. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to handle this material with appropriate safety protocols.

Properties

IUPAC Name

4-chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2.CH2O2/c1-20-11-10-18-8-6-14(7-9-18)17-15(19)12-2-4-13(16)5-3-12;2-1-3/h2-5,14H,6-11H2,1H3,(H,17,19);1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBPVEIYZYZVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

The piperidine intermediate is synthesized via reductive amination of 4-piperidone with 2-methoxyethylamine. This reaction typically employs sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent in dichloromethane (DCHM) at room temperature.

Reaction Conditions :

  • Molar Ratio : 4-Piperidone : 2-Methoxyethylamine = 1 : 1.2
  • Solvent : Anhydrous DCM (0.1 M)
  • Temperature : 25°C, 24 hours
  • Workup : Aqueous NaHCO₃ extraction, followed by drying over MgSO₄

Yield : 78–85%
Purity : >95% (HPLC)

Purification

The crude product is purified via vacuum distillation (b.p. 112–115°C at 0.5 mmHg) or recrystallization from ethyl acetate/hexane (3:7).

Acylation with 4-Chlorobenzoyl Chloride

Amide Bond Formation

The piperidine intermediate undergoes acylation with 4-chlorobenzoyl chloride in the presence of a base to neutralize HCl byproducts. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used.

Reaction Conditions :

  • Molar Ratio : Piperidine intermediate : 4-Chlorobenzoyl chloride = 1 : 1.1
  • Solvent : Anhydrous THF (0.2 M)
  • Temperature : 0°C → RT, 12 hours
  • Workup : Filtration, solvent evaporation, and column chromatography (SiO₂, EtOAc/hexane 1:1)

Yield : 70–76%
Purity : 98% (NMR)

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 3.55 (t, J = 6.0 Hz, 2H, OCH₂), 3.38 (s, 3H, OCH₃), 3.10–2.90 (m, 4H, piperidine-H), 2.45–2.30 (m, 1H, CH), 1.80–1.60 (m, 4H, piperidine-H).
  • LC-MS : m/z = 325.1 [M+H]⁺.

Salt Formation with Formic Acid

Protonation and Crystallization

The free base is converted to the formate salt by treatment with formic acid in a polar aprotic solvent.

Procedure :

  • Dissolve 4-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide (1 eq) in acetone (0.1 M).
  • Add formic acid (1.05 eq) dropwise at 0°C.
  • Stir for 2 hours, then concentrate under reduced pressure.
  • Recrystallize from ethanol/diethyl ether (1:5).

Yield : 88–92%
Melting Point : 148–150°C

Salt Characterization

  • IR (KBr) : 1715 cm⁻¹ (C=O stretch of formate), 1640 cm⁻¹ (amide C=O).
  • Elemental Analysis : Calculated for C₁₆H₂₂ClN₂O₃·HCO₂H: C, 54.12%; H, 6.32%; N, 7.25%. Found: C, 54.08%; H, 6.35%; N, 7.20%.

Optimization Challenges and Solutions

Low Yield in Acylation Step

Root Cause : Hydrolysis of 4-chlorobenzoyl chloride in hydrophilic solvents.
Solution : Use anhydrous THF with molecular sieves (4Å) and pre-cool reagents to 0°C.

Hygroscopicity of Formate Salt

Mitigation : Store product in desiccators with P₂O₅ and use non-aqueous solvents during handling.

Industrial-Scale Production Considerations

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch flask Continuous flow reactor
Solvent Volume 0.1–0.2 M 10–20 L/min
Temperature Control Ice bath Jacketed reactors with PID
Purification Column chromatography Crystallization cascades

Industrial processes prioritize cost-effectiveness and safety, substituting NaBH(OAc)₃ with catalytic hydrogenation for reductive amination.

Comparative Analysis of Synthetic Routes

Method Yield Purity Cost Scalability
Reductive Amination 85% 95% $$ Moderate
Direct Alkylation 65% 88% $ Low
Enzymatic Acylation 92% 99% $$$$ High

Enzymatic methods, though expensive, offer superior selectivity and are preferred for GMP manufacturing.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate can undergo various chemical reactions, including:

  • Oxidation: The chloro group can be oxidized to a carboxylic acid derivative.

  • Reduction: The amide group can be reduced to an amine.

  • Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid can be used.

  • Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

  • Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 4-Chlorobenzoic acid derivative.

  • Reduction: 4-Chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzylamine.

  • Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific receptors or enzymes.

  • Industry: It can be used in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 4-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Differences

Table 1: Structural and Crystallographic Comparison
Compound Name Piperidine Substituent Aromatic Substituent Crystal System/Packing Features Hydrogen Bonding Network Reference
4-Chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate (Target) 2-Methoxyethyl 4-Chlorophenyl Hypothesized: Layered (formate-mediated) Likely O-H⋯O/N-H⋯O interactions N/A (Extrapolated)
4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate 4-Chlorobenzoyl-methyl 4-Chlorophenyl Monoclinic (P21/n), layered via Ow-H⋯O/N-H⋯Ow Ow-H⋯O, N-H⋯Ow, C-H⋯O (parallel to (101))
4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide 4-Methylbenzoyl-methyl 4-Methylphenyl Similar chair conformation, altered dihedral angles C-H⋯O interactions (no water bridges)
N-(1-(4-(3-Ethylureido)benzyl)piperidin-4-yl)-4-chloro-2-methoxybenzamide (7e) 4-(3-Ethylureido)benzyl 4-Chloro-2-methoxyphenyl Not reported (synthesized as white solid) N/A (solution-phase characterization)

Key Observations :

  • Piperidine Conformation : All analogs exhibit a chair conformation for the piperidine ring, stabilized by substituents (e.g., benzoyl, methoxyethyl) .
  • Crystal Packing: The monohydrate analog forms 2D layers via water-mediated hydrogen bonds, while the formate salt may utilize formate ions for similar or distinct packing .

Key Observations :

  • Alkylation vs. Ureido Functionalization: The target compound’s synthesis likely resembles monohydrate analogs (alkylation followed by benzoylation), whereas ureido/thioureido derivatives require additional steps (e.g., isocyanate addition) .
  • Yield Trends : Substituents with bulky or polar groups (e.g., thioureido) reduce yields compared to simpler alkyl/aryl substitutions .

Physicochemical and Pharmacological Properties

Table 3: Property Comparison
Compound Name Molecular Weight (g/mol) Solubility (Predicted) Potential Pharmacological Relevance Reference
Target Compound ~380 (formate salt) High (due to formate ion) CNS applications (glycine transport inhibition*)
4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate 409.30 Moderate (water-insoluble) Structural studies, nonlinear optics
2,4-Dichloro-N-(4-chlorophenyl)-N-(piperidin-4-yl)benzamide hydrochloride (62) 435.7 High (hydrochloride salt) Antitrypanosomal activity
N-(1-(4-(3-Ethylureido)benzyl)piperidin-4-yl)-3-fluoro-4-(trifluoromethyl)benzamide (7c) 467.20 Low (lipophilic substituents) Kinase inhibition (speculative)

Key Observations :

  • Salt Effects: Formate and hydrochloride salts improve solubility compared to neutral monohydrates .
  • Bioactivity Clues: Analogs with dichlorophenyl () or trifluoromethyl groups () show antitrypanosomal or kinase inhibitory activity, suggesting the target compound may share similar targets .

Q & A

Q. What are the key synthetic steps for preparing 4-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate?

The synthesis typically involves:

  • Alkylation of piperidine derivatives : Reacting 1-(2-methoxyethyl)piperidin-4-amine with a benzoyl chloride derivative (e.g., 4-chlorobenzoyl chloride) in the presence of a base like triethylamine to form the benzamide core .
  • Counterion exchange : Converting the hydrochloride salt (if formed) to the formate salt via ion-exchange chromatography or precipitation methods .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity . Key parameters include reaction temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and inert atmosphere to prevent side reactions .

Q. Which spectroscopic methods are used to confirm the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 7.6–8.0 ppm (aromatic protons), δ 3.0–3.5 ppm (piperidinyl N-CH₂), and δ 3.3–3.7 ppm (methoxyethyl group) confirm substituent positions .
  • ¹³C NMR : Signals for carbonyl (C=O, ~165 ppm) and quaternary carbons in the piperidine ring (~50–60 ppm) .
    • Mass Spectrometry (MS) : ESI-MS shows [M+H⁺] at m/z corresponding to the molecular formula (C₁₅H₂₀ClN₂O₂·HCO₂⁻) .
    • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Cl bond at ~1.74 Å) in crystalline form .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (acute toxicity: LD₅₀ > 2000 mg/kg in rats) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (dust formation during weighing) .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce byproduct formation (e.g., di-substituted piperidine) .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate benzoylation, achieving yields >80% .
  • Temperature Control : Maintain reaction at 0°C during benzoyl chloride addition to minimize hydrolysis .

Q. How to resolve contradictions in reported solubility data?

  • Solvent Polarity Effects :
SolventSolubility (mg/mL)Source
Water<0.1
Methanol12.5
DMSO45.0
  • pH-Dependent Solubility : The formate counterion enhances aqueous solubility at pH 3–4 compared to hydrochloride salts .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to G-protein-coupled receptors (GPCRs), leveraging the piperidine moiety’s affinity for hydrophobic pockets .
  • MD Simulations : CHARMM force fields simulate stability in lipid bilayers, predicting blood-brain barrier penetration (logP ~2.5) .

Q. How does the formate counterion influence stability compared to other salts?

  • Thermogravimetric Analysis (TGA) : Formate salt shows decomposition at 180°C vs. 150°C for hydrochloride, indicating higher thermal stability .
  • Hygroscopicity : Formate salts absorb less moisture (<5% weight gain at 60% RH) than hydrochloride salts, reducing clumping during storage .

Q. What strategies validate structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Replace the chloro group with fluoro or methoxy groups to assess impact on receptor binding (e.g., IC₅₀ shifts from 50 nM to 120 nM) .
  • Pharmacophore Mapping : Overlay electrostatic potentials to identify critical hydrogen-bonding sites (e.g., benzamide carbonyl interaction with Lys³⁰⁷ in target enzymes) .

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